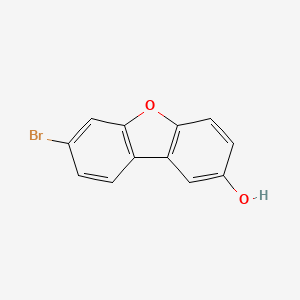
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two phenylethynyl groups and two ethoxy groups attached to the anthracene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process. The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl groups to phenylethylene groups.
Substitution: Halogenation reactions can introduce halogen atoms into the anthracene core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethylene-substituted anthracenes.
Substitution: Halogenated anthracenes with altered electronic properties.
Applications De Recherche Scientifique
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb light at specific wavelengths and emit fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy. The compound’s interaction with molecular targets and pathways is still under investigation, but its fluorescence properties are well-documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the ethoxy groups, resulting in different electronic properties.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains chlorine atoms instead of ethoxy groups, leading to altered reactivity and applications.
Uniqueness
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both ethoxy and phenylethynyl groups, which impart distinct electronic and photophysical properties. These properties make it suitable for specific applications in organic electronics and photodynamic therapy, where precise control over electronic properties is crucial.
Propriétés
Numéro CAS |
53134-82-0 |
|---|---|
Formule moléculaire |
C34H28O4 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
1,5-diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O4/c1-3-37-29-19-11-17-27-31(29)33(35,23-21-25-13-7-5-8-14-25)28-18-12-20-30(38-4-2)32(28)34(27,36)24-22-26-15-9-6-10-16-26/h5-20,35-36H,3-4H2,1-2H3 |
Clé InChI |
GDNRKNZEUOJKGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1C(C3=C(C2(C#CC4=CC=CC=C4)O)C(=CC=C3)OCC)(C#CC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
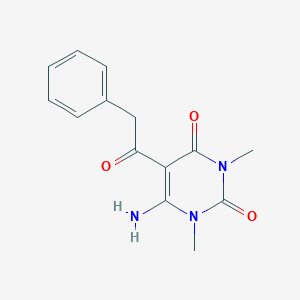
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
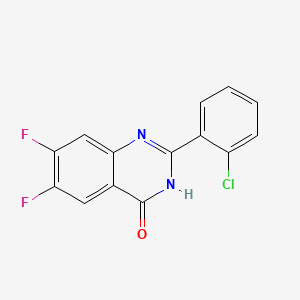
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
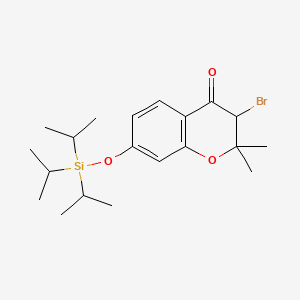
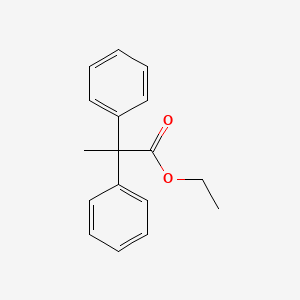
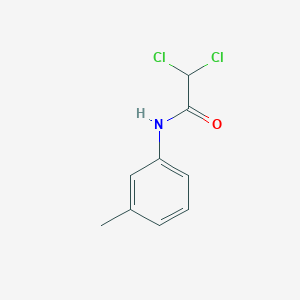
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
